

"literature review on the chemistry of 2,6-dimethylphenyl isocyanide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dimethylphenyl isocyanide**

Cat. No.: **B1223198**

[Get Quote](#)

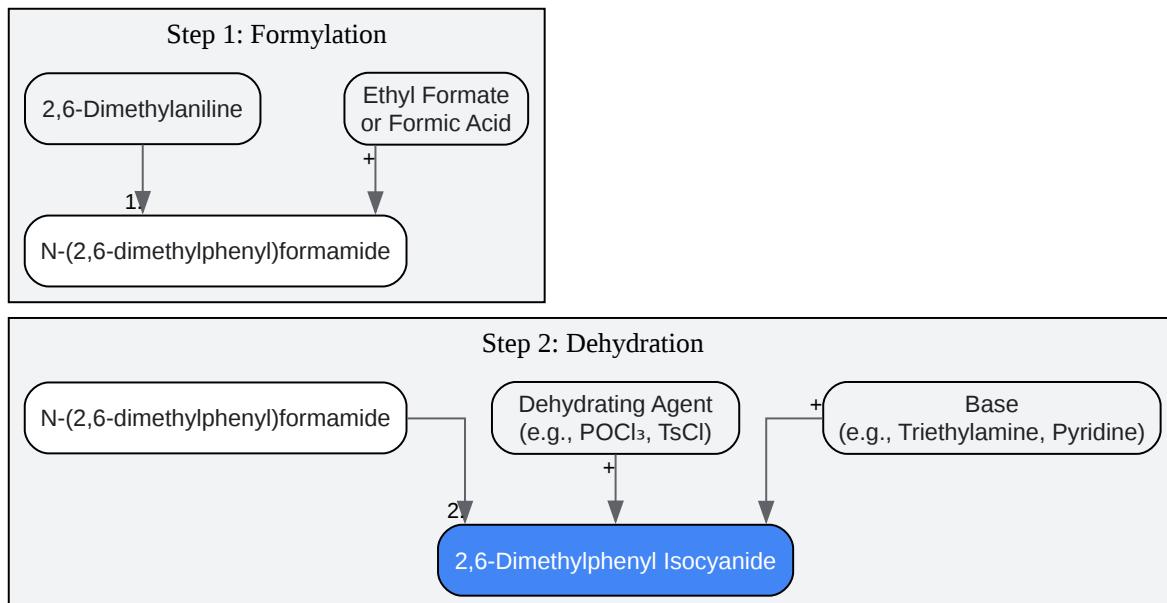
An In-depth Technical Guide to the Chemistry of **2,6-Dimethylphenyl Isocyanide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry of **2,6-dimethylphenyl isocyanide**, a versatile reagent and ligand in modern organic and inorganic chemistry. Known for its unique electronic properties and steric profile, this isocyanide serves as a critical building block in multicomponent reactions, a ligand in coordination chemistry, and a tool in the synthesis of complex organic molecules. This document details its synthesis, properties, reactivity, and applications, supported by experimental protocols and quantitative data.

Core Properties and Specifications

2,6-Dimethylphenyl isocyanide, also known as xylyl isocyanide (CNXyl), is an aromatic isocyanide notable for the steric hindrance provided by the two methyl groups ortho to the isocyano functional group. This structural feature influences its reactivity and coordination behavior.


Physical and Chemical Properties

The fundamental properties of **2,6-dimethylphenyl isocyanide** are summarized below. It is typically a stable, solid compound under normal conditions.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	2769-71-3	[1] [2]
Molecular Formula	C ₉ H ₉ N	[2] [3]
Molecular Weight	131.17 g/mol	[3]
Appearance	White to off-white powder/solid	
Melting Point	72-75 °C	
Solubility	Insoluble in water	[4] [5]
IUPAC Name	2-isocyano-1,3-dimethylbenzene	[3]
Synonyms	vic.-m-Xylyl isocyanide, 2,6-Xylyl isocyanide	[2]

Synthesis of 2,6-Dimethylphenyl Isocyanide

The most common and reliable method for synthesizing **2,6-dimethylphenyl isocyanide** is the two-step sequence involving the formylation of 2,6-dimethylaniline followed by the dehydration of the resulting formamide.[\[6\]](#)[\[7\]](#) This procedure avoids the use of highly toxic reagents like phosgene.

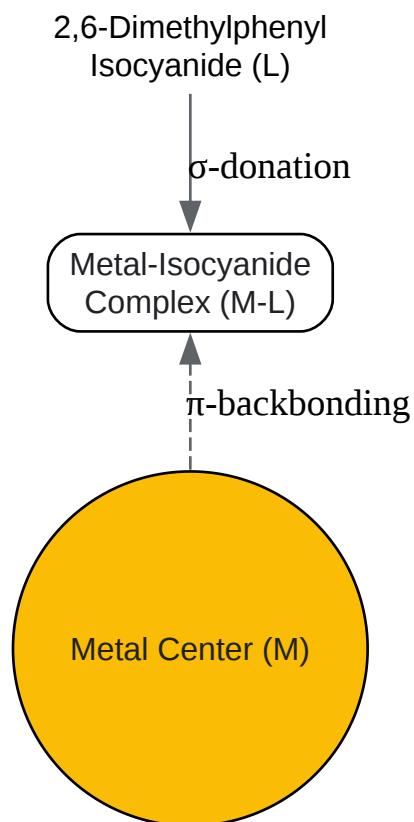
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,6-dimethylphenyl isocyanide**.

Detailed Experimental Protocol: Dehydration of N-(2,6-dimethylphenyl)formamide

This protocol is a representative example based on common dehydration methods.[\[6\]](#)[\[7\]](#)

- Formylation: In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable solvent like toluene. Add ethyl formate and a catalytic amount of a base such as triethylamine.[\[6\]](#) Reflux the mixture until the starting amine is consumed (monitored by TLC). After cooling, purify the resulting N-(2,6-dimethylphenyl)formamide via silica gel chromatography.
- Dehydration: Dissolve the purified N-(2,6-dimethylphenyl)formamide in a dry, aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).[\[6\]](#)
- Cool the solution in an ice bath to 0 °C.

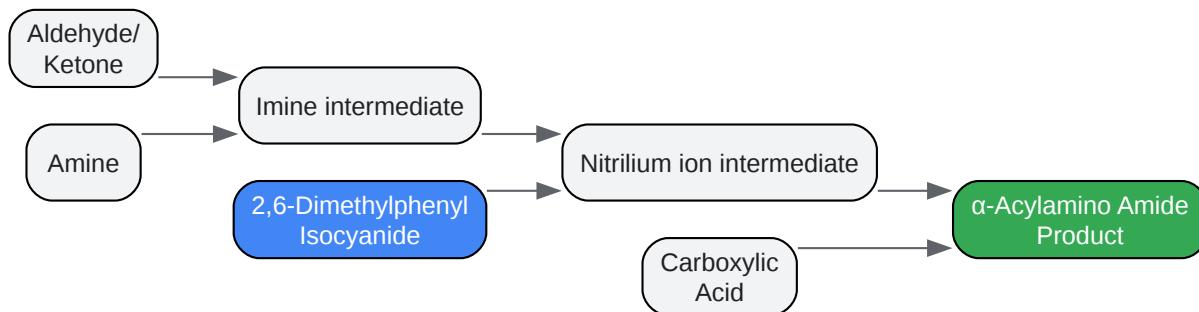

- Slowly add a dehydrating agent. Common choices include phosphorus oxychloride (POCl_3), tosyl chloride (TsCl) in the presence of a base like pyridine, or triphosgene.[6]
- Allow the reaction to stir at room temperature until completion. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the amide carbonyl peak and appearance of the isocyanide $\text{N}\equiv\text{C}$ stretch).
- Upon completion, quench the reaction by carefully adding it to an ice-water mixture or a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude **2,6-dimethylphenyl isocyanide**.
- Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Chemical Behavior

The isocyanide functional group is characterized by its dual electronic nature, exhibiting both nucleophilic (carbenoid) and electrophilic character at the terminal carbon. This allows it to participate in a wide array of chemical transformations.

Coordination Chemistry

2,6-Dimethylphenyl isocyanide is an excellent ligand for a variety of transition metals, forming stable organometallic complexes.[8] The isocyanide carbon acts as a strong σ -donor, while the π^* orbitals can accept electron density from the metal (π -backbonding), similar to carbon monoxide.[9] It has been used to synthesize novel iron, molybdenum, and rhenium complexes.[4][10] In medicinal chemistry, it has been studied for its ability to coordinate with copper ions in the active sites of metalloenzymes.[9][11]



[Click to download full resolution via product page](#)

Caption: Coordination of **2,6-dimethylphenyl isocyanide** to a metal center.

Multicomponent Reactions (MCRs)

Isocyanides are cornerstone reagents in MCRs, which allow for the synthesis of complex, drug-like molecules in a single, efficient step. **2,6-Dimethylphenyl isocyanide** is frequently used in reactions like the Ugi and Passerini reactions.[12] For example, it can react with an aldehyde, an amine, and a carboxylic acid in an Ugi four-component reaction to produce a complex α -acylamino amide scaffold. It has also been shown to react with dialkyl acetylenedicarboxylates and β -diketones to generate highly functionalized 4H-chromenes.[13]

[Click to download full resolution via product page](#)

Caption: Role of **2,6-dimethylphenyl isocyanide** in a generic Ugi MCR.

Other Organic Transformations

Recent research has expanded the utility of **2,6-dimethylphenyl isocyanide**. In one notable application, it participates in visible-light-induced photocatalytic reactions with electron-poor organic bromides to form secondary amides.[14] This radical pathway involves the isocyanide acting as a radical acceptor to generate a key imidoyl radical intermediate.

Applications in Research and Development

The unique reactivity of **2,6-dimethylphenyl isocyanide** makes it valuable in several areas:

- Drug Discovery and Medicinal Chemistry: Its use in MCRs provides rapid access to diverse libraries of complex molecules for screening.[12] Its ability to act as a ligand for metalloenzymes also makes it a useful probe for studying enzyme mechanisms and designing inhibitors.[9][11]
- Organometallic Chemistry and Catalysis: It is used to synthesize and modify organometallic complexes, which can serve as catalysts for various organic transformations.[8]
- Materials Science: The isocyanide group can be used to functionalize surfaces, such as gold or silver nanoparticles, to study the effects of organic vapors.[8]

Spectroscopic Data

Characterization of **2,6-dimethylphenyl isocyanide** and its reaction products relies on standard spectroscopic techniques.

Technique	Key Feature	Typical Value(s)	Reference(s)
FT-IR	Isocyanide ($\text{N}\equiv\text{C}$) stretch	$\sim 2129\text{-}2160 \text{ cm}^{-1}$	[9]
^1H NMR	Methyl protons ($-\text{CH}_3$)	$\sim 2.30 \text{ ppm}$ (singlet, 6H)	[14]
Aromatic protons (Ar-H)	$\sim 7.16\text{-}7.20 \text{ ppm}$ (multiplet, 3H)		[14]
^{13}C NMR	Isocyanide carbon ($-\text{N}\equiv\text{C}$)	Varies; often in the 160-170 ppm range	-
	Methyl carbons ($-\text{CH}_3$)	$\sim 21.4 \text{ ppm}$	[14]

Note: NMR chemical shifts are dependent on the solvent used. The values cited are from a reaction product containing the 2,6-dimethylphenylamino moiety in CDCl_3 .[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. 2,6-Dimethylphenyl isocyanide | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-DIMETHYLPHENYL ISOCYANIDE | 2769-71-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]

- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 8. 2,6-dimethylphenyl isocyanide | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["literature review on the chemistry of 2,6-dimethylphenyl isocyanide"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223198#literature-review-on-the-chemistry-of-2-6-dimethylphenyl-isocyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

